molecular formula C17H16ClNO2 B12633068 (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one CAS No. 920801-79-2

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one

Cat. No.: B12633068
CAS No.: 920801-79-2
M. Wt: 301.8 g/mol
InChI Key: NCDIYCJVVHAXMF-INIZCTEOSA-N
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Description

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a benzyl group and a chlorophenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one typically involves the reaction of appropriate benzyl and chlorophenyl precursors with morpholine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one
  • (6R)-4-benzyl-6-(4-bromophenyl)morpholin-3-one
  • (6R)-4-benzyl-6-(4-methylphenyl)morpholin-3-one

Uniqueness

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

920801-79-2

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

NCDIYCJVVHAXMF-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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